molecular formula C8H8Cl2O2 B1611074 3,5-Dichloro-4-ethoxyphenol CAS No. 89748-18-5

3,5-Dichloro-4-ethoxyphenol

Cat. No.: B1611074
CAS No.: 89748-18-5
M. Wt: 207.05 g/mol
InChI Key: DHVFDHKZVRGESE-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-ethoxyphenol: is an organic compound with the molecular formula C8H8Cl2O2 . It is a chlorinated phenol derivative, characterized by the presence of two chlorine atoms at the 3rd and 5th positions and an ethoxy group at the 4th position on the phenol ring. This compound is known for its antimicrobial properties and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-ethoxyphenol typically involves the chlorination of 4-ethoxyphenol. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride. The reaction conditions include maintaining a controlled temperature and using a suitable solvent like dichloromethane to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves using large reactors, precise temperature control, and continuous monitoring of the reaction progress. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-4-ethoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,5-Dichloro-4-ethoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-ethoxyphenol primarily involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to leakage of cellular contents and eventual cell death. This antimicrobial effect is attributed to the presence of chlorine atoms, which enhance the compound’s ability to penetrate and disrupt microbial cells .

Comparison with Similar Compounds

Uniqueness: 3,5-Dichloro-4-ethoxyphenol is unique due to the presence of both chlorine and ethoxy groups, which confer specific chemical properties and reactivity.

Properties

IUPAC Name

3,5-dichloro-4-ethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O2/c1-2-12-8-6(9)3-5(11)4-7(8)10/h3-4,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVFDHKZVRGESE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80519044
Record name 3,5-Dichloro-4-ethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80519044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89748-18-5
Record name 3,5-Dichloro-4-ethoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89748-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichloro-4-ethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80519044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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